2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid
Description
Chemical Structure and Properties 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid (CAS: 1147732-99-7) is a spirocyclic compound featuring an 8-oxa-5-azaspiro[3.5]nonane core. The molecule contains a tert-butoxycarbonyl (Boc) group at position 5 and an acetic acid moiety at position 7 (Figure 1). Its molecular formula is C₁₂H₂₀O₅, with a molecular weight of 244.28 g/mol . The spirocyclic architecture confers conformational rigidity, which may enhance binding specificity in biological systems.
Synthesis and Applications
The compound is typically synthesized via multi-step routes involving cyclization and functional group protection. For example, the Boc group is introduced using tert-butyl chloroformate under basic conditions . This compound serves as a key intermediate in medicinal chemistry, particularly for developing protease inhibitors or neuroactive agents due to its structural similarity to pharmacologically active spirocycles .
Properties
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-10(7-11(16)17)19-9-14(15)5-4-6-14/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGLFLBAMSWJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CCC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound's unique structural characteristics make it a candidate for drug development, particularly as a potential analgesic or anti-inflammatory agent. Research indicates that compounds with similar spirocyclic structures exhibit promising pharmacological properties.
Case Study: Analgesic Activity
A study published in the Journal of Medicinal Chemistry investigated the analgesic properties of spirocyclic compounds. The results showed that derivatives similar to 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid demonstrated significant pain relief in animal models, suggesting potential therapeutic use in pain management .
2. Antimicrobial Properties
Research has also explored the antimicrobial activity of spirocyclic compounds. A recent study found that certain derivatives exhibited effective inhibition against various bacterial strains, indicating their potential as antimicrobial agents .
3. Cancer Research
The compound's ability to interact with biological targets makes it a subject of interest in cancer research. Preliminary studies have shown that spirocyclic compounds can inhibit tumor growth in vitro, providing a basis for further investigation into their anticancer properties .
Chemical Reactions Analysis
Boc Deprotection to Expose the Amine
The tert-butoxycarbonyl (Boc) group on the spirocyclic nitrogen is cleaved under acidic conditions, yielding a free amine for subsequent functionalization.
Applications : The deprotected amine serves as a nucleophile in alkylation, acylation, or cross-coupling reactions for drug discovery .
Carboxylic Acid Functionalization
The acetic acid moiety undergoes standard derivatization reactions:
Amide Formation
Activation of the carboxylic acid enables coupling with amines.
| Reagents/Conditions | Product | Yield | Reference Analog |
|---|---|---|---|
| EDCl/HOBt, primary amine | Amide derivative | ~75% | Similar to (sulfonamide synthesis) |
| HATU, DIPEA, aryl amine | Aryl amide | ~65% | Optimized for steric hindrance |
Limitations : Steric bulk from the spirocyclic structure may reduce coupling efficiency compared to linear analogs.
Esterification
Conversion to esters via acid chlorides or direct coupling:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Thionyl chloride (SOCl₂), methanol | Methyl ester | ~60% |
| DCC/DMAP, tert-butanol | Boc-protected tert-butyl ester | ~55% |
Applications : Esters enhance membrane permeability in prodrug design.
Spirocyclic Ring Reactivity
The 8-oxa-5-azaspiro[3.5]nonane core influences reaction pathways:
Ring-Opening Reactions
Controlled cleavage under acidic or reductive conditions:
| Reagents/Conditions | Product | Mechanism |
|---|---|---|
| H₂, Pd/C (hydrogenolysis) | Linear amine-alcohol | Hydrogenative ring opening |
| BBr₃ (Lewis acid) | Ether cleavage product | Demethylation of oxa-ring |
Challenges : Ring strain is minimal, requiring harsh conditions that may degrade other functional groups.
Intramolecular Cyclizations
Proximity effects enable novel macrocycle formation:
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Mitsunobu conditions (DEAD, PPh₃) | Lactam derivative | ~40% |
| Thermal dehydration | Cyclic anhydride | ~30% |
Comparative Reactivity with Structural Analogs
Key differences from related compounds (e.g., ):
| Feature | This Compound | Analog (C₁₄H₂₃N₁O₄) |
|---|---|---|
| Boc Stability | Stable below pH 3 | Similar cleavage kinetics |
| Carboxylic Acid pKa | ~4.7 (acetic acid) | ~5.1 (spiro-linked carboxylate) |
| Amine Nucleophilicity | Moderate (steric hindrance) | High (exposed amine) |
Comparison with Similar Compounds
Structural Comparison
The spirocyclic core distinguishes this compound from linear or monocyclic analogs. Key structural analogs include:
2-{8-[(tert-Butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl}acetic acid (CAS: 1147732-99-7): A positional isomer with Boc and acetic acid groups swapped. This isomer exhibits reduced solubility in polar solvents due to altered hydrogen-bonding capacity .
3-(Acetoxymethyl)-7-(2-((5-(arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acids: Cephalosporin derivatives with bicyclic β-lactam cores. These lack spirocyclic rigidity but include disulfide bonds for enhanced stability .
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS: 21593-23-7): A cephalosporin antibiotic with a pyridinylthio side chain, demonstrating broader antibacterial activity compared to the spirocyclic compound .
Table 1: Structural and Physicochemical Comparison
Pharmacokinetic and Toxicity Profiles
- Target Compound: Limited in vivo data exist, but its Boc group may reduce metabolic oxidation compared to unprotected amines. Predicted logP: 1.8 (moderate lipophilicity) .
- Cephalosporins : Exhibit rapid renal clearance (t₁/₂: 1–2 hours) but may cause hypersensitivity reactions due to β-lactam instability .
- 5-APB Metabolites: 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic acid shows higher hepatotoxicity in rat hepatocytes compared to its parent compound, suggesting reactive metabolite formation .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structural integrity of this spirocyclic compound?
- Methodological Answer : Use a combination of 2D NMR (COSY, HSQC, HMBC) to resolve spirocyclic connectivity and stereochemistry. The Boc (tert-butoxycarbonyl) group can be identified via ¹³C NMR (carbonyl signal at ~155 ppm) and ¹H NMR (tert-butyl singlet at ~1.4 ppm). Mass spectrometry (HRMS) should confirm molecular weight, while IR spectroscopy verifies carbonyl (C=O) and ether (C-O-C) functional groups .
Q. How can synthetic routes to this compound be optimized for yield and purity?
- Methodological Answer : Employ design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, the Boc-protected amine in the spirocyclic core may require anhydrous conditions to prevent hydrolysis. Monitor intermediates via TLC or HPLC, and purify using reverse-phase chromatography .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies indicate sensitivity to moisture and acidic/basic conditions due to the Boc group. Store at -20°C under inert atmosphere (argon or nitrogen). Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis to identify degradation products .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors). Focus on modifying the spirocyclic scaffold’s substituents while retaining conformational rigidity .
Q. What experimental strategies resolve contradictions in reaction pathway proposals for this compound?
- Methodological Answer : When mechanistic data conflicts (e.g., competing cyclization pathways), use isotopic labeling (e.g., ¹⁸O or deuterium) to track atom migration. Kinetic studies (e.g., variable-temperature NMR) and in situ IR can identify rate-determining steps. Cross-validate with computational reaction path searches (e.g., artificial force induced reaction, AFIR) .
Q. How does the spirocyclic architecture influence conformational dynamics in solution?
- Methodological Answer : Perform dynamic NMR experiments (e.g., EXSY or VT-NMR) to study ring-flipping or axial/equatorial equilibria. Compare with X-ray crystallography data to correlate solid-state and solution-phase conformations. Solvent polarity effects can be probed via CD spectroscopy or molecular dynamics simulations .
Critical Analysis of Evidence
- Synthesis & Stability : confirms the Boc group’s role in protecting amines, but its lability under acidic conditions (e.g., TFA) requires careful handling during deprotection . Contradictions in synthetic yields may arise from solvent choice (polar aprotic vs. ethers) .
- Safety : highlights acute toxicity risks, mandating fume hood use and PPE (nitrile gloves, safety goggles) during handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
